Tert-butyl (3Z)-3-amino-3-hydroxyimino-2,2-dimethylpropanoate
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Overview
Description
Tert-butyl (3Z)-3-amino-3-hydroxyimino-2,2-dimethylpropanoate is an organic compound characterized by the presence of a tert-butyl group, an amino group, and a hydroxyimino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3Z)-3-amino-3-hydroxyimino-2,2-dimethylpropanoate typically involves the reaction of tert-butyl 2,2-dimethylpropanoate with appropriate reagents to introduce the amino and hydroxyimino groups. One common method involves the use of tert-butyl esters of Nα-protected amino acids, which are prepared from tert-butanol using anhydrous magnesium sulfate and boron trifluoride diethyl etherate . This method affords tert-butyl esters in good yields and tolerates a variety of amino acid side chains and substituents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of mineral acid-catalyzed addition of isobutene to amino acids is a classical method that has been adapted for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3Z)-3-amino-3-hydroxyimino-2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The amino and hydroxyimino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
Tert-butyl (3Z)-3-amino-3-hydroxyimino-2,2-dimethylpropanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl (3Z)-3-amino-3-hydroxyimino-2,2-dimethylpropanoate involves its interaction with molecular targets through its functional groups. The amino and hydroxyimino groups can form hydrogen bonds and participate in nucleophilic and electrophilic interactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include tert-butyl esters of other amino acids and hydroxyimino derivatives. Examples include tert-butyl propanoate and tert-butyl 2,2-dimethylpropanoate .
Uniqueness
Tert-butyl (3Z)-3-amino-3-hydroxyimino-2,2-dimethylpropanoate is unique due to the presence of both amino and hydroxyimino groups, which confer distinct reactivity and potential for diverse applications in research and industry .
Properties
IUPAC Name |
tert-butyl (3Z)-3-amino-3-hydroxyimino-2,2-dimethylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-8(2,3)14-7(12)9(4,5)6(10)11-13/h13H,1-5H3,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFUGVWGZLCEBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C(C)(C)/C(=N/O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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